2-Ethyl-4-thiocyanatophenol
Description
2-Ethyl-4-thiocyanatophenol is a sulfur-containing phenolic compound characterized by a phenol ring substituted with an ethyl group at the 2-position and a thiocyanate (-SCN) group at the 4-position. Its synthesis involves the reaction of 2-ethylphenol with sodium thiocyanate and bromine in methanol under controlled conditions, yielding a white solid with a 70% isolated yield after purification via column chromatography . However, detailed toxicological or pharmacological data remain unreported in the provided sources .
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(3-ethyl-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-2-7-5-8(12-6-10)3-4-9(7)11/h3-5,11H,2H2,1H3 |
InChI Key |
MCDKHZNVKOTCSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on sulfur-containing aromatic compounds with analogous substituents or synthesis pathways. Key examples include:
Ethyl 2-Amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate
- Structure: Combines a thiophene ring (a sulfur-containing heterocycle) with an amino group, ester group, and a methyl-substituted thiophene moiety.
- Synthesis: Prepared via multicomponent reactions involving thiourea derivatives and alkylating agents. Commercial availability is noted (6 suppliers) .
- Key Differences: While 2-Ethyl-4-thiocyanatophenol is a phenol derivative, this compound is a thiophene-based ester.
Thiophene Fentanyl Derivatives (e.g., Thiophene fentanyl hydrochloride)
- Structure : Features a thiophene ring fused into a fentanyl backbone, a potent opioid agonist.
- Toxicology: Limited toxicological data are available, but structural similarity to fentanyl suggests high biological activity .
- Key Differences: this compound lacks the piperidine and aniline moeties critical for opioid receptor binding. The thiocyanate group may confer distinct metabolic pathways compared to thiophene-based opioids.
Comparative Data Table
Research Findings and Limitations
Reactivity: The thiocyanate group in this compound may participate in nucleophilic substitutions or serve as a precursor for isothiocyanates, whereas thiophene derivatives often undergo electrophilic aromatic substitution .
Biological Activity: No direct studies on this compound’s biological activity are cited. In contrast, thiophene fentanyl derivatives are biologically active but pose significant safety risks .
Synthetic Utility: The high yield (70%) of this compound suggests efficient scalability, while thiophene esters are favored for drug discovery due to modular synthesis .
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